2,2-Dimethoxy-2-phenylacetophenone (CAS: 24650-42-8), commonly known as DMPA or Irgacure 651, is a highly efficient, solid-state Type I (cleavage) photoinitiator primarily used for the UV curing of unsaturated prepolymers, acrylates, and thiol-ene systems. Upon UV exposure, it undergoes rapid Norrish Type I cleavage to generate highly reactive benzoyl and methyl radicals [1]. Procurement prioritizes DMPA for its exceptional radical generation efficiency, robust performance in non-aqueous systems, and compatibility with thick-section curing. These properties make it a foundational raw material in industrial coatings, adhesives, and advanced polymer synthesis where rapid line speeds and high conversion rates are mandatory.
Substituting DMPA with other Type I initiators (like Irgacure 184 or Irgacure 2959) or Type II initiators (like Benzophenone) often leads to suboptimal curing kinetics or formulation incompatibility. For instance, while Irgacure 2959 is water-soluble and preferred for hydrogels, its extremely low molar extinction coefficient at 365 nm results in sluggish curing under standard industrial LED lamps[1]. Furthermore, substituting DMPA with Irgacure 184 in acrylate systems can drastically reduce the quantum yield of initiation. This necessitates higher initiator concentrations to maintain line speeds, which compromises the mechanical integrity of the polymer, increases formulation costs, and raises the risk of unreacted extractables.
In comparative fluorescence probe studies of free-radical photoinitiators within triethylene glycol diacrylate, 2,2-Dimethoxy-2-phenylacetophenone (DMPA) demonstrates a significantly higher initiation efficiency than 1-hydroxycyclohexyl phenyl ketone (Irgacure 184). When normalized to DMPA as the baseline standard (1.0), Irgacure 184 achieves a relative efficiency of only 0.23–0.28 [1]. This indicates that DMPA initiates approximately 3.5 to 4 times more polymer chains per photon absorbed.
| Evidence Dimension | Relative initiation efficiency (chains per photon absorbed) |
| Target Compound Data | 1.00 (Baseline standard) |
| Comparator Or Baseline | Irgacure 184 (0.23 - 0.28) |
| Quantified Difference | ~3.5x to 4x higher initiation efficiency for DMPA |
| Conditions | Triethylene glycol diacrylate monomer system under matched photon absorption |
Allows manufacturers to achieve target curing speeds at significantly lower photoinitiator loadings, reducing formulation costs and minimizing unreacted extractables.
The shift toward 365 nm UV LED curing in industrial processes requires photoinitiators with adequate absorption at this specific wavelength. DMPA exhibits a molar extinction coefficient (ε) of approximately 170 M⁻¹ cm⁻¹ at 365 nm [1]. In contrast, the widely used water-soluble initiator Irgacure 2959 has an extremely low ε of ~4 M⁻¹ cm⁻¹ at 365 nm, trailing off almost entirely before 370 nm. This massive difference in light absorption makes DMPA far more suitable for rapid curing under standard, energy-efficient 365 nm LED sources.
| Evidence Dimension | Molar extinction coefficient (ε) at 365 nm |
| Target Compound Data | ~170 M⁻¹ cm⁻¹ |
| Comparator Or Baseline | Irgacure 2959 (~4 M⁻¹ cm⁻¹) |
| Quantified Difference | >40-fold higher UV absorption at 365 nm |
| Conditions | Photochemical absorption assay at 365 nm emission wavelength |
Ensures rapid and complete curing using modern, low-heat 365 nm UV LED arrays without requiring high-intensity, broad-spectrum mercury lamps.
As a highly active Type I cleavage photoinitiator, DMPA eliminates the need for hydrogen-donating co-initiators (such as amines) required by Type II systems like Benzophenone. In the UV-initiated polymerization of methacrylate-type monolithic layers, DMPA achieves ~90% polymer yield in 15 to 40 minutes [1]. In direct comparison, Benzophenone demonstrates markedly lower efficiency, reaching only a 73% polymer yield even after an extended 80-minute polymerization period.
| Evidence Dimension | Polymer yield and curing time |
| Target Compound Data | ~90% yield in 15-40 min |
| Comparator Or Baseline | Benzophenone (73% yield in 80 min) |
| Quantified Difference | 17% higher absolute yield in half the processing time |
| Conditions | UV-initiated free-radical polymerization of methacrylate monomers |
Drastically reduces line processing times and simplifies formulation by eliminating the need for amine synergists.
Leveraging its superior initiation efficiency (outperforming Irgacure 184 by ~3.5x), DMPA is the preferred choice for industrial clear coatings, wood finishes, and printing inks where rapid line speeds and low initiator loadings are critical for maintaining optical clarity and reducing extractables[1].
Due to its high solubility in organic matrices and rapid radical generation under 365 nm LED light, DMPA is ideal for crosslinking thiol-ene elastomers, silicone (PDMS) modifications, and advanced microfluidic device fabrication, entirely bypassing the kinetic limitations of water-soluble alternatives like Irgacure 2959 [1].
DMPA's specific absorption profile and efficient photobleaching characteristics allow UV light to penetrate deeper into the resin. This makes it highly suitable for curing thick-section composites and structural adhesives where surface-only initiators or Type II systems (like Benzophenone) fail to achieve high conversion rates [1].
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